2-Iodoquinoline

Descripción general

Descripción

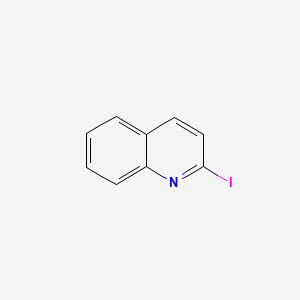

2-Iodoquinoline is an organic compound with the molecular formula C₉H₆IN It is a derivative of quinoline, where an iodine atom is substituted at the second position of the quinoline ring

Mecanismo De Acción

Target of Action

It is known that quinoline derivatives, such as 2-iodoquinoline, are often used in the field of medicinal chemistry . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety

Mode of Action

It is known that iodoquinol, a related compound, acts by chelating ferrous ions essential for metabolism

Biochemical Pathways

Metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent

Pharmacokinetics

In general, the pharmacokinetic properties of a compound can greatly impact its bioavailability

Result of Action

It is known that iodoquinol, a related compound, is an amebicide used against entamoeba histolytica, and it is active against both cyst and trophozoites that are localized in the lumen of the intestine

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors such as the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (uv radiation)

Análisis Bioquímico

Biochemical Properties

2-Iodoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HepG2 (human hepatocellular carcinoma) and Caco-2 (human colorectal adenocarcinoma), this compound derivatives have demonstrated cytotoxic activity, indicating their potential as therapeutic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a ligand for certain receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. Additionally, this compound can modulate the expression of specific genes, thereby influencing cellular functions at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in vitro and in vivo has been associated with sustained cytotoxic effects, particularly in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation, reduction, and hydrolysis of this compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can significantly impact the compound’s pharmacological and toxicological properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound can be actively transported into cells via organic anion transporters, affecting its intracellular concentration and subsequent biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Iodoquinoline can be synthesized through several methods. One common approach involves the iodination of quinoline. This can be achieved by reacting quinoline with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. One such method includes the use of iodine monochloride (ICl) as the iodinating agent, which reacts with quinoline in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete conversion.

Análisis De Reacciones Químicas

Types of Reactions: 2-Iodoquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: The iodine atom in this compound can be replaced by other electrophiles through reactions such as the Suzuki coupling, where a boronic acid derivative is used.

Nucleophilic Substitution: The iodine atom can also be substituted by nucleophiles, such as in the reaction with amines to form 2-aminoquinoline derivatives.

Oxidation and Reduction: this compound can be oxidized to form quinoline N-oxide or reduced to form 2-iodo-1,2-dihydroquinoline.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivative.

Nucleophilic Substitution: Nucleophile (e.g., amine), solvent (e.g., ethanol), and heat.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki Coupling: 2-arylquinoline derivatives.

Nucleophilic Substitution: 2-aminoquinoline derivatives.

Oxidation: Quinoline N-oxide.

Reduction: 2-iodo-1,2-dihydroquinoline.

Aplicaciones Científicas De Investigación

2-Iodoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives of this compound are being investigated for their potential use as therapeutic agents due to their ability to interact with biological targets.

Industry: It is used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoline structure.

Comparación Con Compuestos Similares

2-Iodoquinoline can be compared with other halogenated quinolines, such as:

- 2-Chloroquinoline

- 2-Bromoquinoline

- 2-Fluoroquinoline

Uniqueness:

- Reactivity: The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, making it more reactive in certain types of chemical reactions, such as nucleophilic substitution.

- Applications: Due to its unique reactivity, this compound is often preferred in synthetic applications where a high degree of reactivity is required.

Actividad Biológica

2-Iodoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

- Chemical Formula : C9H6IN

- Molecular Weight : 283.05 g/mol

- CAS Number : 81044-18-4

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties against various pathogens. A recent study highlighted that carboxy-quinoline derivatives with iodine atoms exhibited significant antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis in vitro. The results are summarized in the following table:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. epidermidis | 12 µg/mL |

| This compound | K. pneumoniae | 8 µg/mL |

| This compound | C. parapsilosis | 16 µg/mL |

This indicates that this compound derivatives could serve as potential scaffolds for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation. A study examined various substituted quinoline derivatives, including this compound, against several cancer cell lines, revealing the following IC50 values:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 25 |

| This compound | MCF-7 (breast cancer) | 30 |

| This compound | HCT116 (colon cancer) | 28 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The introduction of various substituents on the quinoline ring can enhance or diminish its biological effects. For instance, studies have shown that electron-withdrawing groups at specific positions on the ring can increase the compound's potency against certain pathogens and cancer cells.

Case Studies

- Antimicrobial Efficacy : A case study conducted on a series of iodoquinoline derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The study noted that compounds with additional functional groups exhibited improved activity compared to the parent compound.

- Cancer Treatment : In a clinical trial setting, patients with advanced solid tumors were treated with a formulation containing this compound as part of a combination therapy. Preliminary results indicated a reduction in tumor size in a subset of patients, warranting further investigation into its therapeutic potential.

Propiedades

IUPAC Name |

2-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWYFWZENXDZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064411 | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6560-83-4 | |

| Record name | 2-Iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6560-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006560834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NKM87FWD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.